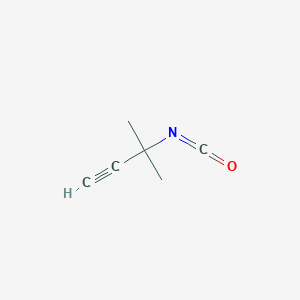

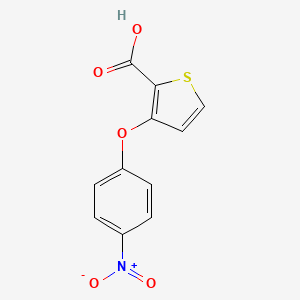

![molecular formula C24H23N3O3 B2853420 3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide CAS No. 314076-10-3](/img/structure/B2853420.png)

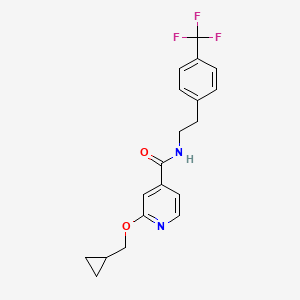

3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain a carbazole unit, which is a tricyclic molecule that consists of two benzene rings fused on either side of a pyrrole ring . Carbazoles are a class of compounds that have been widely studied due to their interesting photophysical properties and their use in organic electronics .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the Spectral Database for Organic Compounds (SDBS) provides spectral data for a similar compound, 3-(9H-carbazol-9-yl)phenylboronic acid .Chemical Reactions Analysis

Carbazole derivatives can undergo various chemical reactions. For instance, they can be used as hosts in organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For a similar compound, 3-(9H-carbazol-9-yl)phenylboronic acid, it is reported to be a solid at 20°C .Scientific Research Applications

Neurodegenerative Disease Treatment

Schiff bases, including carbazole derivatives, have been synthesized and evaluated for their potential in treating neurodegenerative disorders such as Alzheimer's disease. These compounds exhibit drug-like features, suggesting their applicability as neuropsychiatric drugs. The use of bioinformatics tools in these studies has helped predict their binding to therapeutic targets, indicating their potential in neurodegenerative disorder treatments (Avram et al., 2021).

Anticancer and Antioxidant Activities

Carbazole derivatives have shown significant antioxidant and anticancer activities. Novel derivatives have been synthesized, exhibiting higher antioxidant activity than known antioxidants like ascorbic acid. Their anticancer activity has been tested against various cancer cell lines, indicating these compounds' potential as therapeutic agents in cancer treatment (Tumosienė et al., 2020).

Antimicrobial and Anti-biofilm Properties

The integration of carbazole and 1,3,4-oxadiazole pharmacophores has led to the development of novel compounds with significant antimicrobial activity. Some derivatives have shown exceptional activity against E. coli and C. albicans, with notable anti-biofilm activity, especially against P. aeruginosa biofilms (Bordei Telehoiu et al., 2020).

Fluorescence Quenching and Optical Properties

The study of carbazole derivatives has extended to their optical properties and interaction with colloidal silver nanoparticles. These compounds exhibit solvatochromic properties and potential as probes for critical micelle concentration determination. Their interaction with silver nanoparticles has been explored, highlighting their potential in advanced material science applications (Asiri et al., 2017).

Drug Design and Synthesis

Carbazole derivatives have been designed and synthesized, displaying promising anti-inflammatory and analgesic activities. These compounds, through systematic synthesis and evaluation, have shown significant potential as analgesic compounds, underscoring the carbazole scaffold's utility in drug discovery (Kerzare et al., 2016).

Mechanism of Action

Target of Action

Similar compounds with acarbazole structure have been used in the development of organic light-emitting diodes (OLEDs) . These compounds often act as hosts in the emissive layer of the OLED .

Mode of Action

The compound likely interacts with its targets through electronic processes . In the context of OLEDs, the carbazole structure contributes to a wide triplet band gap, high carrier mobility, and ambipolar transport property . The compound’s interaction with its targets can result in changes in these properties, affecting the performance of the device .

Biochemical Pathways

In oleds, the compound could influence theelectron transport and light emission processes .

Pharmacokinetics

In the context of oleds, the compound’sthermal and conformational stability and carrier capacity are crucial for its function .

Result of Action

The compound’s action results in high efficiency in OLEDs. This is partly attributed to the use of the compound as a molecular host, which possesses good physical properties . The compound also contributes to higher emission efficiency in the film state .

Action Environment

The environment can significantly influence the compound’s action, efficacy, and stability. For instance, the solution-process used in fabricating OLEDs can affect the molecular distribution of the host and guest in the emissive layer . Additionally, the introduction of a microlens on the glass substrate can enhance the light outcoupling, further increasing the device efficiency .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-carbazol-9-yl-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3/c1-2-30-23-15-17(11-12-22(23)28)16-25-26-24(29)13-14-27-20-9-5-3-7-18(20)19-8-4-6-10-21(19)27/h3-12,15-16,28H,2,13-14H2,1H3,(H,26,29)/b25-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPKBHZPECRYJE-PCLIKHOPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2853339.png)

![N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)